Ethyl-1,1-D2-methylamine
Overview
Description
Ethyl-1,1-D2-methylamine is a deuterated amine, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased metabolic stability and reduced formation of toxic metabolites. The molecular formula for this compound is C3H7D2N, and it is commonly used as a reference standard in various chemical analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-1,1-D2-methylamine typically involves the selective incorporation of deuterium atoms into the amine structure. One common method involves the treatment of readily available ynamides with a mixture of trifluoroacetic acid and triethylsilane, either deuterated or not. This process results in high levels of deuterium incorporation through a unique sequence involving a domino keteniminium/iminium activation .
Industrial Production Methods
Industrial production of deuterated amines, including this compound, often employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent. This method provides relatively high yields and involves simple purifications, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl-1,1-D2-methylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding nitriles or amides, while reduction can yield primary amines .
Scientific Research Applications
Ethyl-1,1-D2-methylamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in various chemical analyses and as a building block in the synthesis of deuterated drugs.
Biology: Employed in metabolic studies to understand the effects of deuterium incorporation on biological systems.
Medicine: Used in the development of deuterated drugs, which have improved metabolic stability and reduced toxicity.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of Ethyl-1,1-D2-methylamine involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium atoms into the amine structure increases the stability of the compound by reducing the rate of metabolic oxidation. This results in a longer half-life and reduced formation of toxic metabolites. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies .
Comparison with Similar Compounds
Ethyl-1,1-D2-methylamine can be compared with other similar compounds, such as:
Methylamine: A primary amine with the formula CH3NH2.
This compound is unique due to its deuterium incorporation, which provides enhanced metabolic stability and reduced toxicity compared to its non-deuterated counterparts.
Properties
IUPAC Name |
1,1-dideuterio-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAQLJGPBVORC-SMZGMGDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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